dimethyl 2-{1-[(4-chlorophenoxy)acetyl]-2,2,6,7-tetramethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate
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Overview
Description
4,5-DIMETHYL 2-{1-[2-(4-CHLOROPHENOXY)ACETYL]-2,2,6,7-TETRAMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-DIMETHYL 2-{1-[2-(4-CHLOROPHENOXY)ACETYL]-2,2,6,7-TETRAMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the 4-chlorophenoxyacetic acid: This is achieved by reacting 4-chlorophenol with chloroacetic acid under basic conditions.
Synthesis of the tetramethylquinoline derivative: This involves the cyclization of appropriate precursors in the presence of sulfur-containing reagents.
Coupling reactions: The final compound is formed by coupling the intermediate products under controlled conditions, often involving catalysts and specific solvents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4,5-DIMETHYL 2-{1-[2-(4-CHLOROPHENOXY)ACETYL]-2,2,6,7-TETRAMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups involved.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
4,5-DIMETHYL 2-{1-[2-(4-CHLOROPHENOXY)ACETYL]-2,2,6,7-TETRAMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4,5-DIMETHYL 2-{1-[2-(4-CHLOROPHENOXY)ACETYL]-2,2,6,7-TETRAMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenoxyacetic acid: A simpler compound with similar functional groups but lacking the complex structure of the target compound.
Tetramethylquinoline derivatives: Compounds with similar core structures but different substituents.
Dithiole derivatives: Compounds with similar sulfur-containing rings but different functional groups.
Uniqueness
The uniqueness of 4,5-DIMETHYL 2-{1-[2-(4-CHLOROPHENOXY)ACETYL]-2,2,6,7-TETRAMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE lies in its complex structure, which combines multiple functional groups and rings
Properties
Molecular Formula |
C28H26ClNO6S3 |
---|---|
Molecular Weight |
604.2 g/mol |
IUPAC Name |
dimethyl 2-[1-[2-(4-chlorophenoxy)acetyl]-2,2,6,7-tetramethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C28H26ClNO6S3/c1-14-11-18-19(12-15(14)2)30(20(31)13-36-17-9-7-16(29)8-10-17)28(3,4)24(37)21(18)27-38-22(25(32)34-5)23(39-27)26(33)35-6/h7-12H,13H2,1-6H3 |
InChI Key |
KDDCJMSVJSOSFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)COC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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